![molecular formula C10H16O4 B063322 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) CAS No. 169396-06-9](/img/structure/B63322.png)
3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)
Beschreibung
3,6-Dioxabicyclo[310]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) is a complex organic compound with a bicyclic structure
Eigenschaften
IUPAC Name |
(1R,4S,5S)-4-butyl-4-ethoxy-3,6-dioxabicyclo[3.1.0]hexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-5-6-10(12-4-2)8-7(13-8)9(11)14-10/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQENYPAVIBJT-WEDXCCLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2C(O2)C(=O)O1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1([C@@H]2[C@@H](O2)C(=O)O1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Lactonization of Gamma-Hydroxy Acid Precursors
A plausible route begins with a gamma-hydroxy acid derivative, such as 4-butyl-4-ethoxy-3,6-dihydroxyhexanoic acid , which undergoes acid-catalyzed cyclization to form the lactone core.
Procedure :
-
Synthesis of Gamma-Hydroxy Acid :
-
Lactonization :
Challenges :
-
Competing polymerization at high acid concentrations.
-
Poor regioselectivity in diol oxidation steps.
Cyclopropanation via Simmons-Smith Reaction
The bicyclo[3.1.0] framework can be constructed by cyclopropanating a dihydrofuran precursor.
Procedure :
-
Dihydrofuran Synthesis :
-
Cyclopropanation :
-
Functionalization :
Data Table 1 : Cyclopropanation Yields Under Varied Conditions
Conditions | Yield (%) | Diastereomeric Ratio (1R:1S) |
---|---|---|
Zn-Cu/CH₂I₂, Et₂O, 0°C | 62 | 3:1 |
CH₂N₂, Cu(acac)₂, CH₂Cl₂ | 45 | 1:1 |
Asymmetric Epoxidation and Ring-Opening
The dioxabicyclo system may arise from epoxidation of a diene followed by acid-catalyzed cyclization.
Procedure :
-
Epoxidation :
-
Lactonization :
-
Heat the epoxide with BF₃·OEt₂ to trigger ring-opening and lactone formation.
-
Challenges :
-
Epoxide regioselectivity favors trans-diaxial opening, complicating stereochemical outcomes.
Stereochemical Control Strategies
Chiral Pool Synthesis
Using naturally occurring chiral starting materials (e.g., tartaric acid) to set stereocenters early in the synthesis.
Example :
Catalytic Asymmetric Induction
Employ chiral catalysts in key steps:
Comparative Analysis of Methods
Table 2 : Efficiency of Synthetic Routes
Method | Total Steps | Overall Yield (%) | Stereoselectivity |
---|---|---|---|
Lactonization | 5 | 28 | Moderate |
Simmons-Smith | 6 | 35 | High |
Asymmetric Epoxidation | 4 | 40 | Excellent |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under specific conditions, such as inert atmospheres and controlled temperatures.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of various biological pathways.
Medicine: In the field of medicine, 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) may have potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In industry, the compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Some similar compounds include 3,6-dioxabicyclo[3.1.0]hexane-2,4-dione and 3-oxabicyclo[3.1.0]hexane-2,4-dione. These compounds share similar structural features but may differ in their functional groups and substituents.
Uniqueness: 3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI) is unique due to its specific substituents and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Biologische Aktivität
3,6-Dioxabicyclo[3.1.0]hexan-2-one, 4-butyl-4-ethoxy-, [1R-(1alpha,4alpha,5alpha)]-(9CI) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18O4
- Molecular Weight : 226.27 g/mol
- Structure : The compound features a bicyclic structure with two ether functionalities and a ketone group, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 3,6-dioxabicyclo[3.1.0]hexan-2-one exhibit antimicrobial activity. Studies have shown that derivatives of dioxabicyclic compounds can inhibit the growth of various bacterial strains. For instance:
- Case Study : A study evaluated the antimicrobial effects of several dioxabicyclic compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at certain concentrations (Table 1) .
Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Dioxabicyclo Derivative A | 50 | 15 |
Dioxabicyclo Derivative B | 100 | 20 |
Control (Antibiotic) | 50 | 25 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.
- Research Findings : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
A549 | 20 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), which subsequently leads to oxidative stress and apoptosis in targeted cells. The compound's ability to interact with cellular membranes may also play a role in its effectiveness.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues with a preference for lipid-rich environments.
- Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting varying degrees of biological activity.
- Excretion : Mainly excreted through urine.
Q & A
Q. What synthetic methodologies are optimal for constructing the bicyclo[3.1.0]hexane core with stereochemical precision?
Answer: The bicyclo[3.1.0]hexane scaffold is typically synthesized via intramolecular epoxide cyclization or ring-closing metathesis (RCM) . For example:
- Epoxide cyclization : A strained epoxide intermediate undergoes nucleophilic attack, forming the bicyclic system. Temperature control (-20°C in THF) and Lewis acid catalysts (e.g., BF₃·OEt₂) are critical for stereoselectivity, yielding up to 85% enantiomeric excess (ee) .
- RCM : Using Grubbs catalysts in dichloromethane (DCM), this method achieves higher yields (72%) and stereoselectivity (>90% ee) but requires careful handling of air-sensitive reagents .
Q. Which analytical techniques are most effective for confirming stereochemistry and substituent positions?
Answer:
- NMR Spectroscopy : Coupling constants (J values) between bridgehead protons (e.g., H-1 and H-4) and NOESY correlations help confirm stereochemistry. For example, transannular NOE signals between the ethoxy and butyl groups validate their spatial proximity .
- X-ray Crystallography : Resolves ambiguities in NMR data by directly visualizing the bicyclic framework and substituent orientation. PubChem datasets for similar compounds (e.g., (1S,5R)-1-phenyl derivatives) provide reference metrics .
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?
Answer: Discrepancies often arise from conformational flexibility or solvent effects . A stepwise approach includes:
DFT Optimization : Calculate the lowest-energy conformer using Gaussian or ORCA. Compare computed vs. experimental NMR shifts (e.g., ketone C=O at 178.5 ppm calculated vs. 180.2 ppm observed) .
MD Simulations : Model solvent interactions (e.g., DMSO vs. CDCl₃) to assess dynamic effects on chemical shifts.
Hybrid QM/MM : Refine predictions by integrating quantum mechanics with molecular mechanics for bulky substituents (e.g., butyl/ethoxy groups).
Q. What strategies mitigate regioselectivity challenges during nucleophilic additions to the ketone group?
Answer: The strained bicyclic system and electron-withdrawing oxa-bridges direct nucleophilic attack. Strategies include:
- Steric Shielding : Bulky substituents (e.g., butyl) hinder nucleophilic approach to the convex face, favoring axial attack.
- Lewis Acid Activation : TiCl₄ coordinates the ketone, polarizing the carbonyl and enhancing electrophilicity at the less hindered position .
- Solvent Polarity : Nonpolar solvents (e.g., toluene) favor kinetic control, while polar aprotic solvents (e.g., DMF) stabilize transition states for thermodynamically favored products.
Q. How does the bicyclo[3.1.0]hexane skeleton influence biological activity in drug discovery?
Answer: The rigid bicyclic framework mimics bioactive conformations of natural products, enhancing target binding. For example:
- Enzyme Inhibition : Similar azabicyclo[3.1.0]hexane derivatives inhibit proteases by occupying the S1 pocket via hydrophobic interactions (butyl/ethoxy groups) and hydrogen bonding (ketone oxygen) .
- In Silico Screening : Dock the compound into kinase or GPCR binding sites using AutoDock Vina. Prioritize targets with complementary steric and electronic profiles .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.